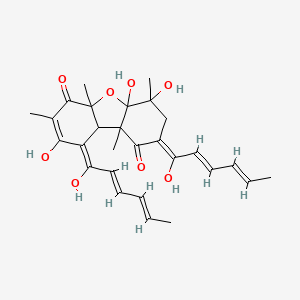

Bisvertinol

Description

Contextualization of Bisvertinol within the Sorbicillinoid Family of Fungal Metabolites

This compound belongs to the sorbicillinoids, a class of hexaketide metabolites produced by various fungi. nih.govnih.gov These compounds are characterized by a sorbyl side chain attached to a highly oxygenated framework. nih.gov The sorbicillinoid family is broadly classified into monomers, dimers, trimers, and hybrid structures based on their structural complexity. nih.govmdpi.com this compound falls under the category of dimeric sorbicillinoids, also referred to as bisorbicillinoids. nih.govmdpi.com These dimers are thought to arise from the oxidative dearomatization and subsequent dimerization of the monomeric precursor, sorbicillin (B1241578). nih.gov The structural diversity within the sorbicillinoid family, including compounds like this compound, has made them a focal point for natural product research. nih.govresearchgate.net

Historical Overview of this compound Discovery and Isolation from Fungal Sources

The journey of this compound began with its isolation from the fungus Verticillium intertextum. researchgate.netfrontiersin.orgresearchgate.net Subsequent research has led to the discovery of this compound and its derivatives from a variety of other fungal species. Notably, it has been isolated from marine-derived fungi such as Trichoderma reesei and Aspergillus clavatoranicus. frontiersin.orgnih.govresearchgate.net Fungi from the Trichoderma genus, in particular, have been a rich source of diverse sorbicillinoids, including this compound. researchgate.net The isolation of these compounds often involves fermentation of the fungal strain followed by extraction and purification processes to obtain the pure metabolite. nih.gov

Table 1: Fungal Sources of this compound and Related Compounds

| Fungal Species | Isolated Compound(s) |

| Verticillium intertextum | This compound, Dihydrothis compound, Isodihydrothis compound, Bisvertinolone researchgate.net |

| Trichoderma reesei | This compound, 15-hydroxy-bisvertinol, 24-hydroxy-bisvertinol, Trichodimerol frontiersin.orgnih.govresearchgate.net |

| Aspergillus clavatoranicus | Clavatustides A-B (related sorbicillinoids) nih.gov |

| Trichoderma citrinoviride | This compound, (R)-vertinolide, Trichotetronine, Spirosorbicillinols A-C researchgate.net |

Structural Classification and Dimeric Nature of this compound within the Sorbicillinoids

This compound is a dimeric sorbicillinoid, meaning its structure is formed from the combination of two monomeric sorbicillin units. nih.govnih.gov Specifically, it is classified as a Michael-type dimer. researchgate.net The core structure of this compound is a hydrodibenzo[b,d]furan system. researchgate.net Its molecular formula is C28H34O8. A closely related compound, 24-hydroxy-bisvertinol, has the molecular formula C28H34O9, indicating the addition of a hydroxyl group. acs.org The structural elucidation of these complex molecules relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography in some cases. frontiersin.orgacs.org The dimeric nature of this compound contributes to its unique three-dimensional architecture and is a key factor influencing its biological properties. nih.gov

Significance of this compound as a Subject for Chemical Biology and Synthetic Organic Chemistry Research

The intricate structure and biological potential of this compound make it a compelling target for both chemical biology and synthetic organic chemistry. nih.gov Chemical biology aims to use chemical tools to understand and manipulate biological systems. nih.govopenaccessjournals.com In this context, this compound and its analogs serve as molecular probes to investigate cellular processes. gla.ac.uk For instance, some sorbicillinoids have shown anti-inflammatory and cytotoxic activities, making them valuable for studying disease pathways. frontiersin.orgresearchgate.net

Synthetic organic chemistry, on the other hand, focuses on the construction of complex molecules. gla.ac.ukcornell.edu The total synthesis of this compound presents a significant challenge that drives the development of new synthetic methodologies. researchgate.net Achieving the synthesis of such natural products not only provides access to larger quantities for biological testing but also allows for the creation of novel analogs with potentially enhanced or modified activities. gla.ac.uk This interplay between synthesis and biological evaluation is a hallmark of modern drug discovery and chemical biology research. nih.gov

Current Research Landscape and Key Unanswered Questions Regarding this compound

The current research on this compound and other sorbicillinoids is vibrant, with ongoing efforts to discover new derivatives from diverse fungal sources, including endophytic and marine-derived fungi. nih.govfrontiersin.org A significant area of investigation is the elucidation of their biosynthetic pathways, which could enable the production of these compounds through genetic engineering of the producing fungi. researchgate.netrug.nl

Despite the progress made, several key questions remain. A complete understanding of the structure-activity relationships of this compound and its analogs is still evolving. Pinpointing the specific molecular targets and mechanisms of action for its observed biological activities is a major goal. Furthermore, the development of efficient and stereoselective total syntheses for this compound and its more complex derivatives remains a formidable challenge for synthetic chemists. Answering these questions will undoubtedly pave the way for the potential application of these fascinating natural products in various fields.

Structure

3D Structure

Properties

Molecular Formula |

C28H34O8 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(2Z,9Z)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione |

InChI |

InChI=1S/C28H34O8/c1-7-9-11-13-18(29)17-15-25(4,34)28(35)26(5,24(17)33)22-20(19(30)14-12-10-8-2)21(31)16(3)23(32)27(22,6)36-28/h7-14,22,29-31,34-35H,15H2,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-17-,20-19+ |

InChI Key |

AJYDWIULPHVWEI-PHRZUIITSA-N |

SMILES |

CC=CC=CC(=C1CC(C2(C(C1=O)(C3C(=C(C=CC=CC)O)C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)O |

Isomeric SMILES |

C/C=C/C=C/C(=C/1\CC(C2(C(C1=O)(C3/C(=C(\C=C\C=C\C)/O)/C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)/O |

Canonical SMILES |

CC=CC=CC(=C1CC(C2(C(C1=O)(C3C(=C(C=CC=CC)O)C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)O |

Synonyms |

bisvertinol |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of Bisvertinol and Its Analogues

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination of Bisvertinol and its Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of novel compounds like this compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to four or more decimal places. libretexts.orglibretexts.org This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. libretexts.orgyoutube.com

For this compound analogues, HRMS, often coupled with a soft ionization technique like Electrospray Ionization (ESI), has been instrumental. For instance, the molecular formula of 15-hydroxy-bisvertinol was assigned as C₂₈H₃₃O₉ based on a prominent [M − H]⁻ ion observed in its High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) spectrum. frontiersin.org Similarly, the molecular formula for isothis compound (B1256878) was established as C₂₈H₃₄O₈. kitasato-u.ac.jp This data provides the exact number of carbon, hydrogen, and oxygen atoms, which is the first and most critical step in the process of structure elucidation. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Definitive Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for determining the complete structure of organic molecules like this compound in solution. core.ac.ukjchps.com Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, chemists can piece together the entire molecular puzzle, from the carbon-hydrogen framework to subtle stereochemical details. researchgate.net

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide the foundational information for structural analysis. jchps.comlibretexts.org The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides information about the carbon skeleton. msu.edu

The analysis of the 1D NMR spectra of this compound and its derivatives reveals the presence of key structural motifs, including methyl groups, methylenes, methines, and various quaternary carbons, including carbonyls. frontiersin.org Careful examination of the chemical shifts (δ) in both ¹H and ¹³C spectra allows for the initial assignment of the core structure, which is characteristic of the sorbicillinoid family. frontiersin.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Note: Data is compiled from related structures and serves as a representative example. Exact chemical shifts for this compound may vary and are found in specialized literature.

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | 105.1 | - |

| 3 | 45.0 | 2.50 (m) |

| 4 | 35.0 | 2.75 (m) |

| 8b | 50.0 | 3.05 (m) |

| 11 | 130.0 | 6.10 (d, 15.0) |

| 12 | 140.0 | 7.20 (dd, 15.0, 10.0) |

| 13 | 128.0 | 6.20 (m) |

| 14 | 142.0 | 6.50 (m) |

| 15 | 18.5 | 1.85 (d, 6.5) |

| 22 | 25.0 | 1.25 (s) |

While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to establish contiguous spin systems, such as the long polyene side chains in this compound. github.ioprinceton.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate protons directly to the carbons they are attached to, providing unambiguous one-bond C-H connectivity. This helps in assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. github.ioprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful 2D NMR techniques for structure elucidation. It reveals correlations between protons and carbons over two to four bonds. cam.ac.uk This is crucial for connecting the individual spin systems established by COSY, often through quaternary carbons or carbonyl groups, to assemble the complete carbon skeleton. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is the primary method for determining the relative stereochemistry of the molecule. For example, in a this compound analogue, NOESY correlations observed between the methyl protons at position 17 (H₃-17) and the proton at 9a (H-9a), as well as between H-9a and the methyl protons at position 25 (H₃-25), indicated that these groups were all on the same face of the molecule (syn-oriented). acs.org

Comprehensive 1D NMR (1H, 13C) Analysis for this compound's Core Structure

Chiroptical Spectroscopy (ECD, ORD) for Absolute Stereochemical Assignment of this compound and Isothis compound

Once the relative stereochemistry is known from NMR, the final step is to determine the absolute configuration. This is accomplished using chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

The absolute stereochemistry of isothis compound was successfully determined by analyzing its CD spectrum, which provided information based on the orientation of the two chromophores (the light-absorbing parts of the molecule). kitasato-u.ac.jp In many cases, the experimental ECD spectrum of a new compound is compared with the spectra of known compounds or with spectra generated by quantum chemical calculations. nih.govacs.orgresearchgate.net A match between the experimental and a calculated spectrum for a specific stereoisomer allows for the confident assignment of the absolute configuration. nih.gov

X-ray Crystallography for Crystalline this compound and Co-crystal Structures

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing an unambiguous picture of the atomic arrangement in the solid state. wikipedia.orgnih.gov The technique involves directing X-rays at a single, high-quality crystal of the compound. anton-paar.com The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the positions of all atoms can be determined. nih.gov

While X-ray crystallography has been successfully used to determine the structures of some sorbicillinoid derivatives, a single-crystal X-ray structure for this compound itself has not been reported in the surveyed literature. acs.org Obtaining a crystal suitable for X-ray diffraction can be a significant challenge, and thus, spectroscopic methods often remain the primary means of structure elucidation for many natural products. d-nb.info

Methodological Advancements in Resolving Complex Stereoisomerism in this compound Analogues (e.g., Isothis compound)

The challenge of structural analysis is amplified when dealing with stereoisomers, which have the same molecular formula and atomic connectivity but differ in the spatial arrangement of atoms. A prime example is the relationship between this compound and isothis compound.

Isothis compound was found to have the same planar structure as this compound but was identified as its stereoisomer at positions C5a and C9a. kitasato-u.ac.jp The resolution of this complex stereochemical problem was a multi-step process:

NOE Analysis : The relative stereochemistry of isothis compound was first elucidated using Nuclear Overhauser Effect (NOE) experiments. kitasato-u.ac.jp This NMR technique established the spatial relationships between protons on the core structure, revealing the differing orientations at the C5a and C9a stereocenters compared to this compound.

CD Spectroscopy : The absolute stereochemistry was then assigned using Circular Dichroism (CD) spectroscopy. kitasato-u.ac.jp This analysis revealed that in isothis compound, the two alkenyl side chains extend in the same direction, whereas in this compound, they extend in opposite directions. acs.org This subtle stereochemical difference was found to be critical for biological activity, as isothis compound showed significant inhibitory activity against lipid droplet accumulation while this compound had almost no effect. kitasato-u.ac.jp

Biosynthetic Pathways and Enzymology of Bisvertinol

Fungal Biosynthesis of Sorbicillinoid Precursors (e.g., Sorbicillin (B1241578), Sorbicillinol)

Sorbicillinoids are a class of yellow secondary metabolites produced by a range of ascomycetous fungi, including species of Penicillium, Trichoderma, and Acremonium. frontiersin.orgfrontiersin.org These compounds are classified as hexaketides, meaning they are derived from a six-unit polyketide chain. frontiersin.orgfrontiersin.org The foundational step in the biosynthesis of bisvertinol is the creation of monomeric sorbicillinoid precursors, primarily sorbicillin and its hydroxylated derivative, sorbicillinol. frontiersin.orgnih.govmdpi.com

The biosynthetic gene clusters responsible for producing these precursors have been identified in several fungi, such as Penicillium chrysogenum, Acremonium chrysogenum, and Trichoderma reesei. frontiersin.orgmdpi.comacs.org The process begins with the synthesis of the polyketide backbone, which then undergoes cyclization to form the initial sorbicillinoid structures. frontiersin.orgmdpi.com Sorbicillinol is widely considered the key intermediate and common precursor for the majority of more complex, dimeric sorbicillinoids, including this compound. frontiersin.orgnih.govmdpi.comfrontiersin.org It serves as the primary building block that undergoes further transformations and dimerization events. frontiersin.orgfrontiersin.org

Enzymatic Machinery Involved in this compound Formation

The conversion of simple precursors into the dimeric structure of this compound is catalyzed by a specific set of enzymes encoded within the sorbicillinoid gene cluster. These include polyketide synthases, monooxygenases, and oxidases.

The biosynthesis of the sorbicillinoid scaffold is initiated by the coordinated action of two distinct polyketide synthases (PKSs). frontiersin.orgrsc.org These enzymes are typically found within a conserved gene cluster. frontiersin.orgfrontiersin.org

SorA/Sor1 : This is a highly reducing iterative PKS (HR-PKS). mdpi.comrsc.orgmdpi.com Its role is to catalyze the initial steps of polyketide chain assembly from acetate (B1210297) and malonate units. mdpi.com Deletion of the sor1 gene (the homolog of SorA) in T. reesei confirms its essential role in the biosynthesis of all sorbicillinoids. frontiersin.orgfrontiersin.org

SorB : This is a non-reducing iterative PKS (NR-PKS) that works in conjunction with SorA. mdpi.comrsc.orgmdpi.com It features a reductive release domain, which is typically involved in producing polyketide aldehydes. rsc.orguni-hannover.de The consecutive action of SorA and SorB leads to the formation of an aldehyde that cyclizes to yield sorbicillin or its reduced form, 2′,3′-dihydrosorbicillin. frontiersin.orgfrontiersin.org

Table 1: Key Polyketide Synthases in Sorbicillinoid Biosynthesis

| Enzyme Name | Type | Function | Fungal Source Examples | Citations |

| SorA (Sor1) | Highly Reducing PKS (HR-PKS) | Initiates polyketide chain synthesis. | Penicillium chrysogenum, Trichoderma reesei | frontiersin.org, rsc.org, frontiersin.org |

| SorB | Non-Reducing PKS (NR-PKS) | Works with SorA to complete the polyketide chain and facilitate release. | Penicillium chrysogenum | rsc.org, mdpi.com |

| UvSorA | Highly Reducing PKS (HR-PKS) | Responsible for the early steps of sorbicillinoid biosynthesis. | Ustilaginoidea virens | mdpi.com |

| UvSorB | Non-Reducing PKS (NR-PKS) | Works with UvSorA to form primary polyketides. | Ustilaginoidea virens | mdpi.com |

Following the synthesis of the initial sorbicillin ring by PKS enzymes, flavin-dependent enzymes carry out crucial oxidative modifications. These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor. frontiersin.orgmdpi.commdpi.comuib.no

SorC (Sor3) : This enzyme is a FAD-dependent monooxygenase. frontiersin.orgfrontiersin.orgrsc.org Its primary and most critical function is the oxidative dearomatization of sorbicillin and dihydrosorbicillin (B3285229) to produce sorbicillinol and dihydrosorbicillinol, respectively. frontiersin.orgmdpi.comrsc.orguni-hannover.de This step is key because it transforms the stable aromatic ring into a reactive diene-dienophile structure, priming it for dimerization. acs.org Structural studies of SorC from P. chrysogenum show it binds sorbicillin in a specific configuration to achieve enantioselective oxidation. acs.orgnih.gov

SorD : This enzyme is characterized as a FAD-dependent oxidase. mdpi.comacs.org Its role is multifaceted and essential for the formation of various dimeric sorbicillinoids. researchgate.net While SorC creates the reactive sorbicillinol monomer, SorD is believed to catalyze or facilitate the subsequent dimerization reactions, including those leading to bisvertinolone (the oxidized form of this compound). mdpi.comresearchgate.net Reconstitution of the pathway in a heterologous host demonstrated that the formation of dimeric products requires the presence of SorD. researchgate.net

The formation of this compound from two sorbicillinol monomers is a complex process involving specific chemical bond formations. The assembly is understood to proceed through a Michael addition followed by a ketalization reaction. researchgate.net

The process begins after the enzyme SorC generates the key sorbicillinol intermediate. nih.gov One molecule of sorbicillinol acts as a Michael donor, while a second molecule acts as the Michael acceptor. mdpi.comresearchgate.net This Michael addition-like process forms the initial carbon-carbon bond that links the two monomeric units. mdpi.comacs.orgnih.gov Following this, an intramolecular ketalization occurs, where a hydroxyl group attacks a carbonyl carbon to form the characteristic heterocyclic ring system of this compound. researchgate.net This sequence of Michael addition and ketalization is a key mechanism for generating the structural diversity seen in dimeric sorbicillinoids. mdpi.comresearchgate.netresearchgate.net

Characterization of Flavin-Dependent Monooxygenases (e.g., SorC) and Oxidases (e.g., SorD) in this compound Pathway

Isotope Labeling Studies to Elucidate Biosynthetic Intermediates and Branch Points

Isotope labeling experiments have been fundamental in confirming the biosynthetic pathway of sorbicillinoids. These studies involve feeding the fungus with precursors enriched with stable isotopes, such as Carbon-13 (¹³C), and then analyzing the position of these isotopes in the final products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

Pioneering work by Abe and co-workers utilized sodium acetate labeled with ¹³C at specific positions ([1-¹³C] and [1,2-¹³C₂]). researchgate.net When these labeled precursors were fed to the fungus Trichoderma sp. USF-2690, the resulting sorbicillinol showed a specific ¹³C enrichment pattern. This pattern confirmed the polyketide origin of the molecule and established the ring closure system. researchgate.netresearchgate.net Furthermore, by feeding the fungus with the ¹³C-labeled sorbicillinol itself, researchers demonstrated its direct incorporation into the skeletons of more complex dimers like bisorbicillinol, unequivocally proving that sorbicillinol is a key branching point intermediate in the pathway. researchgate.net Such isotopic labeling approaches are powerful tools for connecting metabolites to their biosynthetic origins without the immediate need for genetic manipulation. nih.govthermofisher.com

Genetic Engineering and Pathway Elucidation Approaches for Modulating this compound Production

Genetic engineering has become an indispensable tool for studying and manipulating the this compound biosynthetic pathway. researchgate.netpeerianjournal.com By altering the genes within the sorbicillinoid cluster, scientists can confirm enzyme functions and potentially engineer strains for enhanced production of specific compounds.

One key technique is gene deletion. For instance, studies in T. reesei involved deleting the genes for the PKS (sor1), the monooxygenase (sor3), and the dehydrogenase (sor4). The resulting metabolic profiles of the mutant strains verified the essential roles of Sor1 and Sor3 in vivo. frontiersin.org

Another powerful approach is heterologous expression, where the entire biosynthetic gene cluster or a subset of its genes is transferred from the native fungus into a more genetically tractable host, such as Aspergillus oryzae. researchgate.netuni-hannover.de Researchers successfully reconstituted the pathway to dimeric sorbicillinoids by co-expressing sorA, sorB, sorC, and sorD from T. reesei in A. oryzae. researchgate.net This not only confirmed the function of each enzyme but also demonstrated the crucial requirement of the oxidase SorD for the formation of dimers like bisvertinolone. researchgate.net These genetic strategies have been instrumental in identifying the genes essential for sorbicillinoid biosynthesis in P. chrysogenum and open new avenues for pathway engineering to produce these structurally complex and bioactive molecules. researchgate.netrug.nl

Biogenetic Hypotheses for Diversification of this compound Derivatives (e.g., Hydroxythis compound, Bisvertinolone)

The structural diversity of this compound-related compounds arises from a series of enzymatic modifications to the core this compound scaffold, which itself is formed from monomeric sorbicillinoid precursors. The key intermediates in this diversification are sorbicillinol and its oxidized form, oxosorbicillinol (B1248106). These monomers are generated through the action of polyketide synthases (PKSs) and subsequent tailoring enzymes. nih.gov The diversification into derivatives like hydroxythis compound and bisvertinolone is hypothesized to occur through specific enzymatic reactions, primarily hydroxylation and Michael additions.

The biosynthesis of the fundamental sorbicillinoid monomers, sorbicillin and dihydrosorbicillin, requires the action of two polyketide synthase enzymes, SorA and SorB. nih.gov These intermediates are then converted to (dihydro)sorbicillinol by the FAD-dependent monooxygenase SorC. nih.gov Further oxidation by the oxidoreductase SorD yields oxosorbicillinol, a critical precursor for some dimeric structures. nih.gov

Hydroxythis compound:

The formation of hydroxythis compound is proposed to involve a hydroxylation event on the sorbyl side chain of a this compound-type precursor. rsc.org While the precise timing and the specific enzyme responsible for this modification have not been definitively described, it is likely catalyzed by a P450 monooxygenase. researchgate.net This class of enzymes is well-known for introducing hydroxyl groups into a wide variety of secondary metabolites. The hydroxylation can occur on one or both of the sorbyl side chains, leading to derivatives such as hydroxythis compound, dihydrohydroxythis compound, and dihydroxythis compound. rsc.org

Bisvertinolone:

The biogenesis of bisvertinolone is hypothesized to proceed via a Michael-type addition reaction. rsc.org Retrobiosynthetic analysis suggests that bisvertinolone is assembled from the condensation of sorbicillinol and oxosorbicillinol, followed by a ketalization step. rsc.org The flavin-dependent monooxygenase SorD from Penicillium chrysogenum has been shown to be a versatile enzyme, capable of catalyzing not only the formation of oxosorbicillinol from sorbicillinol but also the subsequent dimerization to form bisvertinolone. nih.gov This enzymatic capability highlights a key mechanism for generating structural diversity within the sorbicillinoid family. nih.govnih.govresearchgate.net The formation of bisvertinolone is considered an oxidation of this compound and contributes to its potent biological activities. nih.govresearchgate.net

The following table summarizes the key precursors and proposed reactions in the formation of these this compound derivatives.

| Derivative | Precursor(s) | Proposed Key Reaction | Putative Enzyme Class |

| Hydroxythis compound | This compound | Hydroxylation | P450 Monooxygenase researchgate.net |

| Bisvertinolone | Sorbicillinol, Oxosorbicillinol | Michael Addition & Ketalization | Flavin-dependent Monooxygenase (e.g., SorD) rsc.orgnih.gov |

Synthetic Strategies and Derivatization of Bisvertinol

Retrosynthetic Analysis of the Bisvertinol Scaffold

Retrosynthetic analysis of this compound reveals its origin from two molecules of the monomeric sorbicillinoid, sorbicillinol. rsc.orgresearchgate.net The core hydrodibenzo[b,d]furan scaffold is envisioned to be assembled through a key dimerization process. researchgate.net The disconnection of the ether and carbon-carbon bonds that form the central heterocyclic ring leads back to two units of a highly reactive o-quinol intermediate, derived from the oxidative dearomatization of sorbicillin (B1241578). scripps.eduscripps.eduaua.gr This retrosynthetic strategy highlights the importance of controlling the dimerization of sorbicillinol, which can proceed through different pathways to yield various dimeric sorbicillinoids. scripps.eduresearchgate.net

The proposed biosynthetic pathway for this compound involves the oxidation of sorbicillin to form a reactive o-quinol intermediate. scripps.eduaua.gr This intermediate can then undergo a Michael addition-like reaction, followed by ketalization, to construct the characteristic this compound framework. rsc.orgscripps.edu This biomimetic approach forms the basis for many of the total synthesis strategies.

Total Synthesis Approaches to this compound and Key Stereoselective Steps

The total synthesis of this compound has been a significant challenge, primarily due to the stereoselective construction of its complex polycyclic system. Several research groups have reported approaches, often as part of broader investigations into the synthesis of various bisorbicillinoids. scripps.eduresearchgate.net

A key challenge in the total synthesis of this compound and related compounds is the regio- and stereoselective oxidative dearomatization of the sorbicillin precursor to generate the critical sorbicillinol intermediate. rsc.org While chemical methods using reagents like lead(IV) acetate (B1210297) have been employed, they often suffer from low yields and lack of stereocontrol. scripps.edutum.de

A breakthrough in achieving high stereoselectivity has been the use of chemoenzymatic approaches. The flavin-dependent monooxygenase SorbC has been shown to catalyze the oxidative dearomatization of sorbicillin to sorbicillinol with exceptional regio- and stereocontrol. rsc.orgresearchgate.netresearchgate.net This enzymatic step provides enantiomerically pure sorbicillinol, which is crucial for the subsequent stereocontrolled dimerization to this compound. tum.deresearchgate.net The use of enzymes like SorbC represents a significant advancement, overcoming the limitations of purely chemical methods. tum.de

Biomimetic Synthesis of this compound and Related Sorbicillinoids

Inspired by the proposed biosynthetic pathways, biomimetic syntheses have been developed to mimic nature's construction of this compound. scripps.eduscripps.edu These strategies hinge on the dimerization of the key intermediate, sorbicillinol, which is generated in situ from sorbicillin. scripps.eduscripps.edu The reaction conditions can be tuned to favor the formation of different dimeric sorbicillinoids, including this compound. researchgate.nettum.de

The biomimetic approach underscores the efficiency of cascade reactions in rapidly assembling complex molecular architectures from simpler precursors. researchgate.net The formation of multiple bonds and stereocenters in a single transformation is a hallmark of these synthetic strategies.

Exploration of Dimerization Reactions (e.g., Michael-type, Diels-Alder) in this compound Assembly

The dimerization of sorbicillinol is a pivotal step in the synthesis of this compound and other dimeric sorbicillinoids. asm.orgmdpi.com This process can occur through several competing pathways, primarily Michael-type additions and Diels-Alder reactions. rsc.orgresearchgate.netasm.org

The formation of this compound is proposed to proceed via a Michael-type addition. rsc.orgresearchgate.netnih.gov In this pathway, one molecule of sorbicillinol acts as a Michael donor, and another acts as a Michael acceptor. scripps.eduaua.gr This is followed by an intramolecular ketalization to form the characteristic hydrodibenzo[b,d]furan ring system of this compound. rsc.orgresearchgate.net In contrast, a [4+2] Diels-Alder cycloaddition between two molecules of sorbicillinol leads to the formation of other bisorbicillinoids like bisorbicillinol. researchgate.netresearchgate.net The selective formation of this compound over other dimers is a key challenge, and controlling the reaction conditions is crucial to steer the dimerization towards the desired Michael-type pathway. tum.de

Semisynthetic Modification and Derivatization Strategies for this compound

With a viable synthetic route to the core scaffold established, efforts have turned towards the semisynthetic modification and derivatization of this compound. These studies are aimed at exploring the structure-activity relationships and developing new chemical probes and bioconjugates.

Targeted Functionalization for Structure-Activity Relationship (SAR) Investigations

Modification of the sorbyl side chain: Introducing variations such as hydrogenation, hydroxylation, or other functional groups to probe the importance of this moiety for biological activity. rsc.org

Alterations to the core scaffold: Synthesizing derivatives with different substitution patterns on the aromatic rings or modifications to the heterocyclic core.

These SAR studies are crucial for identifying the pharmacophore of this compound and for designing more potent and selective analogs. mdpi.com

Synthesis of Bioconjugates and Chemical Probes Based on this compound

To investigate the mechanism of action of this compound and identify its cellular targets, the synthesis of chemical probes is a powerful strategy. columbia.edu This involves incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a photoreactive group for covalent labeling of target proteins. enamine.net

The synthesis of bioconjugates could involve attaching this compound to other molecules, such as peptides or antibodies, to enhance its targeting or therapeutic potential. The development of such probes and bioconjugates relies on the availability of synthetic handles on the this compound molecule that can be chemoselectively modified without abolishing its biological activity. The synthetic routes developed for this compound can be adapted to introduce such functionalities, paving the way for in-depth biological investigations.

Chemoenzymatic Synthesis of this compound and its Analogs

The intricate architecture of this compound has spurred the development of synthetic strategies that leverage the strengths of both chemical synthesis and enzymatic catalysis. This chemoenzymatic approach offers a powerful pathway to not only construct the core structure of this compound but also to generate novel analogs with modified functionalities. A cornerstone of this strategy is the use of oxidoreductases, particularly the flavin-dependent monooxygenase SorbC, which plays a pivotal role in the biosynthesis of sorbicillinoid natural products. tum.deresearchgate.net

Research into the chemoenzymatic total synthesis of sorbicillinoids has revealed that the formation of the this compound scaffold is achievable through the strategic use of recombinant SorbC and chemically synthesized precursors. tum.de The key intermediate, sorbicillinol, is generated via the SorbC-catalyzed hydroxylation and dearomatization of a sorbicillin-type precursor. tum.de The dimerization process that follows is highly dependent on the reaction conditions. Specifically, the formation of the [6.5.6]tricyclic core of bisvertinols can be achieved by reacting semi-purified sorbicillinol with oxosorbicillinol (B1248106) in the presence of pyridine (B92270) and a polar co-solvent like dimethylformamide (DMF). tum.de This contrasts with other dimeric sorbicillinoids, such as trichodimerol, which are also formed via a Michael addition but under different co-solvent conditions. tum.de

The substrate promiscuity of the monooxygenase SorbC has been explored to generate structural diversity, including this compound analogs. By providing chemically synthesized sorbicillin precursors with modified side chains or core structures, the enzymatic reaction can yield unnatural sorbicillinoids. tum.de This approach has successfully led to the creation of a this compound analog.

A notable example involves the use of a sorbicillin precursor with a 2-hexenyl side chain. The oxidative dearomatization of this precursor by SorbC resulted in the formation of a this compound core that features an attached dihydro-4-pyranone ring. tum.de This novel structure arises from an additional intramolecular Michael addition of an oxygen function onto the α,β-unsaturated side chain, showcasing the potential to generate complex and unique analogs through chemoenzymatic means. tum.de

While the direct chemoenzymatic modification of the this compound molecule itself is a developing area, the isolation of naturally occurring hydroxylated derivatives, such as 15-hydroxy-bisvertinol and 24-hydroxy-bisvertinol, from fungi like Trichoderma reesei suggests potential targets for future chemoenzymatic syntheses. researchgate.net Lipases, which are widely used for the regioselective acylation of natural products, represent another avenue for the chemoenzymatic derivatization of this compound's hydroxyl groups to create ester analogs, although specific applications to this compound are not yet extensively documented. nih.govscielo.brmdpi.com

The table below summarizes the known chemoenzymatically synthesized and naturally occurring this compound analogs that are relevant to synthetic efforts.

| Compound Name | Structure Description | Synthesis Method |

| This compound Core with Dihydro-4-pyranone | This compound core with a dihydro-4-pyranone ring attached, resulting from a precursor with a 2-hexenyl side chain. | Chemoenzymatic (SorbC-catalyzed reaction with a synthetic precursor). tum.de |

| 15-Hydroxy-bisvertinol | A hydroxyl group is present at the C-15 position of the this compound structure. | Isolated from Trichoderma reesei. researchgate.net |

| 24-Hydroxy-bisvertinol | A hydroxyl group is present at the C-24 position of the this compound structure. | Isolated from Trichoderma reesei. researchgate.net |

Molecular Mechanisms of Bisvertinol S Biological Interactions in Vitro/ex Vivo Studies

Investigation of Bisvertinol's Modulatory Effects on Enzyme Activities

Bisvertinolone, an oxidized derivative of this compound, has been identified as a significant inhibitor of β-(1,6)-glucan biosynthesis in fungi. researchgate.net First isolated from the fungus Acremonium strictum, it was the premier compound recognized for this specific inhibitory action. researchgate.net The cell wall of fungi is crucial for their viability, providing structural integrity and protecting the cell from osmotic stress. β-glucans are major structural components of this wall, and their synthesis is a key target for antifungal agents.

Bisvertinolone's mechanism of action involves the disruption of the formation of the β-(1,6)-glucan polymer. researchgate.netmdpi.com This inhibition leads to morphological abnormalities in the hyphal cells of susceptible fungi, such as Phytophthora capsici, ultimately compromising the pathogen's structural integrity. researchgate.net While the precise molecular interaction with the enzymes of the β-1,6-glucan synthesis pathway, such as Kre6 and Skn1, has been studied for other inhibitors, the exact binding site and mode of action for bisvertinolone remain a subject of ongoing research. nih.gov The biosynthesis of bisvertinolone itself is thought to occur via a Michael-type reaction between oxosorbicillinol (B1248106) and sorbicillinol. researchgate.net This inhibitory activity against a fundamental fungal process underscores its potential as an antifungal agent. mdpi.comresearchgate.net

Certain this compound derivatives have demonstrated notable interactions with enzymes involved in inflammatory pathways, particularly nitric oxide synthase (NOS). Nitric oxide (NO) is a key signaling molecule in inflammatory responses, and its overproduction by inducible nitric oxide synthase (iNOS) is associated with chronic inflammation. mdpi.com

This compound and several of its hydroxylated and hydrogenated derivatives exhibit anti-inflammatory activity by inhibiting the formation of nitric oxide. rsc.org Studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, have shown that these compounds can significantly reduce NO production. researchgate.net This effect is attributed to the downregulation of iNOS expression. researchgate.net The anti-inflammatory properties of the broader sorbicillinoid class, to which this compound belongs, are often linked to their ability to inhibit NO production, with structure-activity relationships indicating that the sorbyl side chain plays a crucial role. nih.gov For example, a systematic screening of various sorbicillinoids, including this compound, revealed a range of inhibitory concentrations (IC₅₀) against NO production, highlighting the structural dependency of this enzymatic interaction. nih.gov

Mechanism of β-(1,6)-Glucan Biosynthesis Inhibition by Bisvertinolone (Oxidized this compound Derivative)

Cellular Pathway Modulation by this compound (In Vitro Studies)

The accumulation of lipids within macrophages, leading to the formation of foam cells, is a hallmark of conditions like atherosclerosis. mdpi.com Research has shown a striking difference in the bioactivity of this compound and its stereoisomer, isothis compound (B1256878), in modulating this process. nih.gov Isothis compound, where the two alkenyl side chains extend in the same direction, is a potent inhibitor of lipid droplet accumulation in mouse macrophages. nih.gov In stark contrast, this compound, where these side chains extend in opposite directions, demonstrates virtually no inhibitory effect. nih.govkitasato-u.ac.jp

This pronounced difference underscores the critical role of stereochemistry in the biological activity of these molecules. kitasato-u.ac.jp Isothis compound inhibits the synthesis of both cholesteryl esters (CE) and triglycerides (TG), the primary components of lipid droplets in macrophages, in a dose-dependent manner. kitasato-u.ac.jpnih.gov this compound, however, shows minimal effect even at higher concentrations. kitasato-u.ac.jp This suggests that the specific three-dimensional structure of isothis compound is essential for its interaction with the cellular machinery responsible for lipid synthesis and storage. nih.govkitasato-u.ac.jp

Inhibitory Activity of this compound Stereoisomers on Lipid Synthesis in Macrophages

| Compound | Target | IC₅₀ Value (µM) | Efficacy |

|---|---|---|---|

| Isothis compound | Cholesteryl Ester (CE) Synthesis | 2.5 | Potent Inhibitor |

| Isothis compound | Triacylglycerol (TG) Synthesis | 4.0 | Potent Inhibitor |

| This compound | CE & TG Synthesis | > 10 | No significant effect |

Data sourced from studies on mouse macrophages. kitasato-u.ac.jpnih.gov

This compound and its related compounds, particularly isothis compound, modulate inflammatory responses primarily through the inhibition of nitric oxide (NO) production. rsc.orgnih.gov Overproduction of NO by activated immune cells like macrophages and microglia is a central feature of inflammation. mbl.or.kr

In vitro studies have consistently demonstrated the anti-inflammatory potential of this compound derivatives. A variety of these compounds, including this compound, hydroxythis compound, and dihydrohydroxythis compound, inhibit NO formation in LPS-stimulated microglia and macrophage cell lines. rsc.orgnih.gov Research on isothis compound has further elucidated the upstream mechanism, showing that it targets Toll-like receptor 4 (TLR4). researchgate.net By binding to the TLR4-MD2 complex, isothis compound inhibits the activation of downstream inflammatory signaling pathways, such as the p38 MAPK pathway, which in turn suppresses the production of NO and other pro-inflammatory mediators. researchgate.net The structure-activity relationship is key, with different derivatives showing varied potencies. nih.gov

Anti-Inflammatory Activity of this compound and Related Sorbicillinoids

| Compound | Cell Line | Inhibitory Target | IC₅₀ Value (µM) |

|---|---|---|---|

| This compound | RAW264.7 Macrophages | NO Production | 0.94 - 38 (Range for 18 compounds tested) |

| Isothis compound | BV2 Microglia | NO Production | Potent Inhibition (Targets TLR4) |

| Hydroxythis compound | Not Specified | NO Formation | Anti-inflammatory activity noted |

| Trichothis compound D | Not Specified | NO Formation | Anti-inflammatory activity noted |

Data compiled from various studies on sorbicillinoids. rsc.orgnih.govresearchgate.net

The effects of this compound and its derivatives on fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle regulation are an emerging area of investigation. While many fungal secondary metabolites are known to induce apoptosis or cause cell cycle arrest in cancer cell lines, specific data for this compound is limited but points toward potential activity. nih.govunina.it

Recent network pharmacology analysis connected to the neuroprotective effects of isothis compound identified "negative regulation of apoptotic process" as a related Gene Ontology (GO) term, suggesting an interaction with apoptotic pathways. researchgate.net Furthermore, studies on the broader class of bisvertinols suggest they may have the ability to modulate the cell cycle. mdpi-res.com The dual role of mediating cell cycle arrest in quiescent cells and inducing apoptosis in proliferating cells has been observed for other signaling proteins, providing a possible model for how this compound-related compounds might function. nih.gov However, direct, conclusive studies detailing the specific effects and mechanisms of this compound or its isomers on cell cycle phases and apoptotic cascades are not yet extensively documented.

This compound's Influence on Inflammatory Responses and Related Pathways (e.g., NO production inhibition)

Identification of Molecular Targets and Binding Partners of this compound

In vitro and ex vivo studies have begun to elucidate the molecular interactions that underlie the biological activities of this compound and its stereoisomers. Research has identified specific proteins and pathways that serve as direct or indirect targets.

One of the most clearly defined molecular targets has been identified for isothis compound, a stereoisomer of this compound. Studies using lipopolysaccharide (LPS)-induced microglial inflammation models have shown that isothis compound directly targets Toll-like receptor 4 (TLR4). researchgate.net Molecular docking analyses revealed that isothis compound occupies a hydrophobic pocket at the binding interface of TLR4 and its co-receptor, myeloid differentiation factor 2 (MD2), thereby inhibiting the activation of the TLR4 signaling pathway. researchgate.net The downstream consequence of this interaction is a reduction in the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK), a key component of the inflammatory signaling cascade. researchgate.net This targeted inhibition of the TLR4/p38 MAPK axis is central to the compound's observed anti-inflammatory and neuroprotective effects. researchgate.net

Furthermore, isothis compound has been identified as a potent inhibitor of lipid droplet accumulation in mouse macrophages. nih.govkitasato-u.ac.jp It effectively inhibits the synthesis of both cholesterol esters (CE) and triglycerides (TG), the primary components of these lipid droplets. kitasato-u.ac.jp While this compound itself shows minimal activity in this assay, the potent effect of its isomer points to a specific interaction with components of the lipid synthesis machinery, though the precise enzyme target has not been definitively identified. kitasato-u.ac.jp

While not a direct target of this compound, the oxidized analogue, bisvertinolone, has been shown to inhibit β-(1,6)-glucan biosynthesis, a critical process for the integrity of the fungal cell wall. nih.govresearchgate.net This finding highlights how minor oxidative modifications to the core structure can significantly shift the molecular target and confer antifungal properties. nih.gov

Table 1: Identified Molecular Targets and Biological Effects of this compound and its Analogues

| Compound | Molecular Target / Process | Model System | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Isothis compound | Toll-like receptor 4 (TLR4) | LPS-induced microglia | Inhibits TLR4 activation by binding to the TLR4-MD2 interface; reduces p38 MAPK phosphorylation. | researchgate.net |

| Isothis compound | Cholesterol Ester (CE) & Triglyceride (TG) Synthesis | Mouse macrophages | Inhibits CE and TG synthesis with IC₅₀ values of 2.5 µM and 4.0 µM, respectively. | nih.govkitasato-u.ac.jp |

| This compound | Cholesterol Ester (CE) & Triglyceride (TG) Synthesis | Mouse macrophages | Showed almost no inhibitory effect at concentrations up to 10 µM. | kitasato-u.ac.jp |

| Bisvertinolone | β-(1,6)-glucan biosynthesis | Fungi | Potent antifungal activity via inhibition of cell wall biosynthesis. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues (Mechanistic Perspective)

Structure-activity relationship (SAR) studies, comparing the bioactivity of this compound with its naturally occurring and synthetic analogues, provide crucial mechanistic insights. These comparisons reveal how specific structural features, such as stereochemistry and functional groups, dictate the molecular interactions and subsequent biological outcomes.

A primary determinant of activity is stereochemistry. The most striking example is the comparison between this compound and its stereoisomer, isothis compound. kitasato-u.ac.jp These molecules share the same planar structure but differ in their spatial arrangement at the C5a and C9a positions. kitasato-u.ac.jp This stereochemical difference is critical for the inhibition of lipid droplet formation; isothis compound is a potent inhibitor of cholesterol ester and triglyceride synthesis, whereas this compound is largely inactive in this regard. kitasato-u.ac.jp This suggests that the specific three-dimensional conformation of isothis compound is essential for fitting into the active site of its molecular target within the lipid synthesis pathway.

The oxidation state of the molecule also plays a pivotal role in defining its biological target. Bisvertinolone, the oxidized form of this compound, displays potent antifungal and cytotoxic effects against HL-60 cells, a mechanism attributed to the inhibition of β(1,6)‐glucan biosynthesis. nih.govresearchgate.net This activity profile is distinct from the anti-inflammatory and lipid-modulating effects of this compound and isothis compound, indicating that the ketone functional group in bisvertinolone directs the molecule toward a different set of cellular targets.

Modifications to the core structure, such as hydroxylation, can also modulate activity. For instance, 15-hydroxy-bisvertinol, an analogue isolated from the sponge-derived fungus Trichoderma reesei, was found to exhibit cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines. frontiersin.orgtandfonline.com This contrasts with the primary activities reported for the parent compound, suggesting that the addition of a hydroxyl group at the C-15 position can confer or enhance cytotoxicity.

Furthermore, general SAR studies on the broader class of sorbicillinoids, to which this compound belongs, have underscored the importance of the sorbyl side chain. The integrity of the double bonds within this side chain is often crucial for biological activity. semanticscholar.orgsemanticscholar.org Studies on other sorbicillinoids have shown that reduction of these double bonds leads to a decrease in activity, implying that the conjugated system is involved in target binding or the chemical reactivity of the molecule. semanticscholar.org

Table 2: Structure-Activity Relationship of this compound Analogues

| Compound | Key Structural Difference from this compound | Change in Biological Activity / Mechanism | Reference(s) |

|---|---|---|---|

| Isothis compound | Stereoisomer at C5a and C9a | Gains potent inhibitory activity against cholesterol ester and triglyceride synthesis. | kitasato-u.ac.jp |

| Bisvertinolone | Oxidized at the cyclohexanone (B45756) ring | Activity shifts from anti-inflammatory to potent antifungal and cytotoxic via inhibition of β-(1,6)-glucan synthesis. | nih.govresearchgate.net |

| 15-hydroxy-bisvertinol | Addition of a hydroxyl group at C-15 | Exhibits cytotoxic activity against various cancer cell lines. | frontiersin.orgtandfonline.com |

| Side-chain reduced analogues | Reduction of double bonds in the sorbyl side chain | General observation in sorbicillinoids that activity is often diminished. | semanticscholar.orgsemanticscholar.org |

Analytical Chemistry of Bisvertinol

Chromatographic Separation and Purification Techniques for Bisvertinol from Complex Matrices

The isolation of this compound from its natural source, typically a fungal culture, is a multi-step process involving several chromatographic techniques to separate it from a complex mixture of other metabolites. nih.gov The initial step often involves solvent extraction of the fungal broth and mycelia, commonly with ethyl acetate (B1210297) (EtOAc), to obtain a crude extract. frontiersin.orgmdpi.com This extract then undergoes various chromatographic purifications.

A common strategy involves initial fractionation using Vacuum Liquid Chromatography (VLC) or conventional column chromatography with silica (B1680970) gel. frontiersin.orgmdpi.com This method separates compounds based on their polarity, using a gradient of solvents with increasing polarity, such as petroleum ether/ethyl acetate followed by dichloromethane/methanol (B129727) mixtures. frontiersin.org

Further purification frequently employs size-exclusion chromatography, with Sephadex LH-20 being a particularly useful stationary phase for handling silica-sensitive compounds like this compound. cdnsciencepub.com This technique separates molecules based on their size. Elution is often performed with solvents like methanol or mixtures of petroleum ether, chloroform, and acetone. cdnsciencepub.com Researchers have noted that chromatography on silica gel can lead to significant loss and denaturation of these types of metabolites, making Sephadex LH-20 a preferred tool. cdnsciencepub.com

Table 1: Conventional Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Mobile Phase System (Example) | Purpose | Reference |

|---|---|---|---|---|

| Vacuum Liquid Chromatography (VLC) | Silica gel (100-200 mesh) | Gradient of Petroleum Ether/Ethyl Acetate, then CH₂Cl₂/Methanol | Initial fractionation of crude extract | frontiersin.org |

| Column Chromatography | Sephadex LH-20 | Methanol or Petroleum ether:CHCl₃:acetone mixtures | Purification of fractions, separation from silica-sensitive compounds | cdnsciencepub.com |

| Column Chromatography | Silica gel | 1% Ethanol in Chloroform | Further purification of specific fractions | cdnsciencepub.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification and analytical quantification of this compound. wjpmr.com The development of a robust HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, and detector settings, to achieve high resolution, sensitivity, and reproducibility. wjpmr.comnih.gov

For this compound and related sorbicillinoids, reversed-phase HPLC (RP-HPLC) is commonly employed. mdpi.com In this mode, a nonpolar stationary phase, such as C18, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. nih.gov

A typical HPLC method for the analysis and purification of this compound analogs involves:

Column : A C18-packed column (e.g., ODS, YMC-Pack) is frequently used. mdpi.com

Mobile Phase : A gradient or isocratic mixture of methanol (MeOH) or acetonitrile (B52724) (CH₃CN) and water is used. frontiersin.orgmdpi.com Trifluoroacetic acid (TFA) is sometimes added in small concentrations (e.g., 0.1%) to improve peak shape and resolution. mdpi.com

Detection : A UV detector is commonly used, with detection wavelengths set based on the chromophores in the this compound structure. mdpi.com

Method validation, while not always detailed in discovery-focused studies, is critical for quantitative analysis. wjpmr.com It involves assessing parameters such as linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. nih.govnih.gov

Table 2: Example HPLC Method Parameters for Sorbicillinoid Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | --- | mdpi.com |

| Stationary Phase | YMC-packed C18, 5 µm, 250 × 10 mm | YMC-packed C18 | mdpi.com |

| Mobile Phase | Methanol-H₂O-TFA (71:29:0.1) | Methanol, Water, Trifluoroacetic acid | mdpi.com |

| Flow Rate | 2 mL/min | --- | mdpi.com |

| Detection | UV at 210 nm | UV detector | mdpi.com |

Preparative chromatography is essential for isolating this compound in sufficient quantities (milligrams to grams) for comprehensive structural elucidation and biological activity testing. gilson.com This process scales up the principles of analytical chromatography. plantaanalytica.comnih.gov

Both conventional column chromatography and preparative HPLC are utilized. cdnsciencepub.comnih.gov Following initial fractionation with silica gel or Sephadex LH-20, semi-preparative or preparative HPLC is often the final step. frontiersin.org This provides high-purity compounds by leveraging the high resolving power of HPLC on a larger scale. plantaanalytica.com For instance, fractions rich in this compound from a Sephadex LH-20 column can be subjected to semi-preparative HPLC using a C18 column with a mobile phase like 75% methanol in water to yield the pure compound. frontiersin.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

Hyphenated Techniques for Identification and Quantification of this compound and its Metabolites

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound and its metabolites. sumitomo-chem.co.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the identification and quantification of this compound, even at trace levels. core.ac.ukrug.nl LC-MS analysis of fungal culture extracts can reveal the presence of this compound and its oxidized form, bisvertinolone. rug.nl The technique provides the mass-to-charge ratio (m/z) of the molecular ion, which gives a precise molecular weight, a key piece of data for identification. acs.org

LC-MS/MS provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a "fingerprint" for the molecule, enhancing the confidence of its identification. core.ac.uk This technique is central to modern metabolomics workflows like molecular networking, which can be used to identify entire families of related compounds, such as different sorbicillinoids, within a crude extract. chromatographyonline.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detailed structural information provided by NMR. news-medical.netmdpi.com This allows for the direct, online acquisition of NMR spectra for compounds as they elute from the HPLC column. mdpi.com

While the direct application of LC-NMR to this compound itself is not extensively documented in the provided sources, the general workflow for natural products involves separating the components of a fungal extract via HPLC and then diverting the eluent containing the peak of interest into the NMR spectrometer. news-medical.netresearchgate.net This is particularly valuable for analyzing unstable compounds that might degrade during the process of isolation and solvent evaporation required for traditional offline NMR analysis. news-medical.net Different operational modes, such as on-flow, stop-flow, and loop-storage, can be employed depending on the concentration of the analyte and the required analysis time. mdpi.comresearchgate.net The structural elucidation of this compound and its many analogs relies heavily on NMR data (¹H, ¹³C, and 2D-NMR), and LC-NMR represents a streamlined approach to obtaining this information from a complex mixture. frontiersin.orgresearchgate.net

LC-MS/MS for Trace Analysis and Molecular Networking

Development of Specific Assays for this compound Detection in Biological or Culture Samples

The detection of this compound in fungal culture samples typically relies on chromatographic and spectroscopic methods. miun.se An "assay" for its detection can be considered a standardized workflow using these techniques.

The primary method for detecting and tentatively identifying this compound in a crude extract is HPLC coupled with a photodiode array (PDA) or UV detector. nih.gov By comparing the retention time and the UV-Vis spectrum of a peak in the sample chromatogram to that of a known this compound standard, a positive identification can be made. nih.gov

For more definitive identification, especially in the absence of a standard or when screening for new analogs, LC-MS is the method of choice. rug.nlacs.org The accurate mass measurement and characteristic fragmentation patterns from LC-MS/MS provide a high degree of certainty for the presence of this compound. core.ac.uk

In a broader sense, bioassays can also be used as a preliminary screening tool. For example, since certain this compound stereoisomers inhibit lipid droplet accumulation in macrophages, fractions from a crude extract separation can be tested in this assay. kitasato-u.ac.jpnih.gov Active fractions would then be subjected to detailed chemical analysis by HPLC and LC-MS to identify the causative agent, which could be this compound or a related compound. nih.govkitasato-u.ac.jp

Computational and Theoretical Studies of Bisvertinol

Molecular Modeling and Docking Studies of Bisvertinol-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. nih.govresearchgate.net This method is instrumental in structure-based drug design, helping to elucidate potential mechanisms of action and identify promising drug candidates by evaluating the binding affinity and interaction patterns at the atomic level. chemmethod.com The process involves preparing 3D structures of both the ligand and the target protein, followed by a sampling algorithm that explores various binding poses, which are then ranked using a scoring function to estimate binding affinity. chemmethod.comnih.gov

While specific molecular docking studies targeting this compound are not extensively detailed in publicly available literature, research on closely related sorbicillinoid analogues provides significant insight into the potential application of this methodology. For instance, a novel synthetic sorbicillinoid analogue, JNUTS013, was investigated for its interaction with the NLRP3 protein, a key component of the inflammasome involved in inflammatory responses. semanticscholar.org Molecular docking analysis predicted that this analogue binds effectively within a pocket of the NLRP3 protein, interacting with several key amino acid residues. semanticscholar.org Such studies are crucial as they can validate experimental findings and provide a structural basis for the observed biological activity. nih.gov

Another study employed computational docking to understand how sorbicillinoid substrates orient themselves within the active site of the enzyme SorbC, a flavin-dependent monooxygenase involved in their biosynthesis. acs.org These simulations revealed that specific structural features of the substrate are critical for achieving a productive orientation for catalysis. acs.org This demonstrates how docking can be used not only to investigate inhibitor binding but also to understand enzyme-substrate interactions that are fundamental to the biosynthesis of these complex molecules.

A hypothetical docking study of this compound against a potential target like NLRP3 would yield valuable data, as illustrated in the table below. The binding energy indicates the stability of the complex, while the identification of interacting residues reveals the specific forces (e.g., hydrogen bonds, hydrophobic interactions) holding the ligand in place.

Table 1: Illustrative Molecular Docking Results for a Sorbicillinoid Analogue against NLRP3 This table presents data from a study on a sorbicillinoid analogue to illustrate the typical output of a molecular docking analysis. semanticscholar.org

| Parameter | Value / Residues |

| Binding Affinity (Docking Score) | -7.7 kcal/mol |

| Interacting Amino Acid Residues | Ala227, Ala228, Ile411, Val414, Thr439, Tyr443, Tyr632 |

Data sourced from a study on a novel sorbicillinoid analogue (JNUTS013) and the NLRP3 protein. semanticscholar.org

This information provides a theoretical foundation for understanding how this compound and its derivatives might interact with biological targets, paving the way for the design of new analogues with improved potency and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential tools for elucidating the three-dimensional structure and understanding the electronic properties of molecules like this compound. univie.ac.atijcce.ac.irresearchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, which governs its geometry, stability, and reactivity. researchgate.nete2mlab.org

A significant application of these calculations for complex natural products is in the definitive assignment of their absolute stereochemistry. univie.ac.atwalisongo.ac.id For this compound and its analogues, the calculated electronic circular dichroism (ECD) spectra are compared with experimentally measured spectra. acs.org A good match between the theoretical and experimental spectra allows for the unambiguous determination of the molecule's absolute configuration, a task that can be challenging using experimental methods alone. acs.orgnih.govnih.gov

Beyond structural elucidation, quantum chemical calculations provide deep insights into the molecule's reactivity through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrxiv.org The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. chemrxiv.org Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack.

Table 2: Representative Output of Quantum Chemical Calculations for a Molecule Like this compound This table presents a set of typical parameters derived from DFT calculations and their significance. The values are illustrative.

| Parameter | Illustrative Value | Significance |

| Energy of HOMO | -6.2 eV | Indicates electron-donating capability; higher energy suggests greater reactivity as a nucleophile. |

| Energy of LUMO | -1.5 eV | Indicates electron-accepting capability; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. chemrxiv.org |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Varies across surface | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

These theoretical calculations are foundational for understanding the intrinsic chemical nature of this compound, predicting its behavior in chemical reactions, and providing a basis for its interaction with biological macromolecules. rsc.org

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound (Theoretical Insights)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. e2mlab.org In silico ADME prediction models use a molecule's chemical structure to forecast its pharmacokinetic profile, providing crucial insights before costly and time-consuming experimental studies are undertaken. scielo.brresearchgate.net These computational models can predict a wide range of properties that determine a compound's viability as a drug.

For a molecule like this compound, a theoretical ADME profile can be generated using various computational tools. Key parameters often evaluated include:

Absorption: Predictions of oral bioavailability, human intestinal absorption (HIA), and permeability through cell models like Caco-2. dpi.qld.gov.au Lipinski's Rule of Five is a widely used guideline to assess drug-likeness based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. bangladeshhealthwatch.org

Distribution: Prediction of a compound's ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. dpi.qld.gov.au

Metabolism: Forecasting the molecule's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which is crucial for determining its metabolic stability and potential for drug-drug interactions. scielo.br

Excretion: Estimating how the compound and its metabolites are cleared from the body.

Table 3: Illustrative In Silico ADME Prediction Profile for this compound This table shows a hypothetical but representative ADME profile for this compound, as would be generated by common prediction software. These are theoretical values intended for illustrative purposes.

| Property | Predicted Value / Assessment | Significance |

| Molecular Weight | 466.5 g/mol | Conforms to Lipinski's rule (< 500) |

| LogP (Lipophilicity) | 3.8 | Conforms to Lipinski's rule (< 5); influences absorption and distribution. |

| Hydrogen Bond Donors | 4 | Conforms to Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 8 | Conforms to Lipinski's rule (≤ 10) |

| Aqueous Solubility (LogS) | -4.1 | Low solubility predicted. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. scielo.br |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. dpi.qld.gov.au |

| CYP2D6 Inhibitor | No | Low predicted risk of interaction with drugs metabolized by CYP2D6. |

| AMES Toxicity | No | Predicted to be non-mutagenic. bangladeshhealthwatch.org |

Such theoretical insights are invaluable for prioritizing natural products for further development. mdpi.com They can highlight potential liabilities, such as poor solubility or metabolic instability, that may need to be addressed through chemical modification of the lead compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Theoretical Foundations for Mechanistic Understanding)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemmethod.comconicet.gov.ar By identifying the key physicochemical properties or structural features (known as molecular descriptors) that govern activity, QSAR models can be used to predict the potency of new, unsynthesized analogues and guide the design of more effective compounds. rsc.organalis.com.my

The development of a QSAR model involves several key steps:

Data Set Compilation: A series of structurally related compounds (e.g., this compound and its analogues) with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition or cell cytotoxicity) is collected. acs.orgnih.govrsc.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., molecular connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies). chemmethod.com

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity. chemmethod.comanalis.com.my The model's predictive power is then rigorously validated.

For the this compound class of sorbicillinoids, numerous analogues have been isolated, and their biological activities, such as anti-inflammatory and cytotoxic effects, have been reported. acs.orgnih.govmdpi.com This body of data provides a strong theoretical foundation for developing a QSAR model. For example, a QSAR study could explore the relationship between structural modifications (like hydroxylation or reduction of the side chains) and the observed anti-inflammatory activity. rsc.org

Table 4: Hypothetical Dataset for a QSAR Study of this compound Analogues This table illustrates the type of data required for a QSAR analysis, combining structural information, experimental activity, and calculated molecular descriptors. Biological activity data is sourced from literature on sorbicillinoids. acs.orgresearchgate.net

| Compound Name | Structure | Anti-inflammatory Activity (NO Inhibition IC₅₀, µM) | Mol. Weight | LogP | Polar Surface Area (Ų) |

| This compound | Dimeric core with two sorbyl side chains | ~25.0 | 466.5 | 3.8 | 134.8 |

| 15,24-Dihydroxy-bisvertinol | This compound with two additional -OH groups | 4.2 | 498.5 | 2.9 | 175.3 |

| Bisvertinolone | Oxidized form of this compound (quinone) | > 40 (less active) | 464.5 | 3.5 | 151.6 |

By analyzing such a dataset, a QSAR model could reveal, for instance, that increasing polarity (lower LogP, higher Polar Surface Area) through hydroxylation enhances anti-inflammatory activity. This provides a rational basis for designing the next generation of this compound analogues with optimized therapeutic potential.

Future Research Directions and Potential Research Applications of Bisvertinol

Bisvertinol as a Biochemical Probe for Studying Cellular Processes and Pathways

This compound's ability to interact with specific biological targets makes it a valuable tool for dissecting complex cellular mechanisms. As a biochemical probe, it can be used to investigate processes such as cell survival, proliferation, differentiation, and death. researchgate.net For instance, the inhibitory action of bisvertinolone, a derivative of this compound, on β-1,6-glucan biosynthesis can be exploited to study the intricacies of fungal cell wall formation and its impact on hyphal morphology. tum.deresearchgate.net By observing the cellular responses to this compound, researchers can gain insights into the function and regulation of the pathways with which it interacts.

Exploration of this compound as a Lead Compound for Novel Therapeutic Modulators (Emphasis on Mechanism-Based In Vitro Research)

The diverse biological activities of this compound and related sorbicillinoids, including anti-inflammatory and cytotoxic effects, position them as promising lead compounds for the development of new therapeutic modulators. researchgate.netrsc.org In vitro research focused on understanding the specific mechanisms of action is crucial. For example, the anti-inflammatory properties of this compound and its derivatives, attributed to the inhibition of certain cellular processes, warrant further investigation to identify their precise molecular targets. researchgate.net Similarly, the cytotoxic activities of related compounds against various cancer cell lines highlight the potential for developing novel anticancer agents. rsc.org A recent study identified isothis compound (B1256878), isolated from a deep-sea-derived fungus, as a compound with both anti-inflammatory and ferroptosis-inhibiting effects, suggesting its potential as a neuroprotective agent. researchgate.net

Bioengineering Approaches for Enhanced and Diversified this compound Production

The natural production of this compound by fungi like Verticillium intertextum and Trichoderma species can be enhanced and diversified through bioengineering strategies. rsc.orgnih.gov Metabolic engineering and synthetic biology techniques can be applied to optimize the biosynthetic pathways in these microorganisms, leading to higher yields of this compound and its precursors. utexas.edunih.gov Identifying and engineering the specific genes within the sorbicillinoid biosynthetic gene cluster can enable the production of novel derivatives. nih.gov Furthermore, exploring different fungal strains, including those from marine environments, may lead to the discovery of new this compound analogues with unique properties. researchgate.net

Chemoenzymatic Synthesis for Accessing Novel this compound Derivatives with Tailored Properties